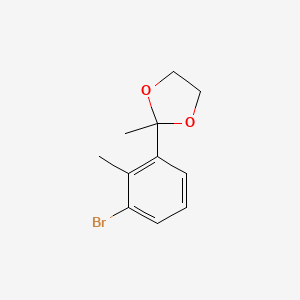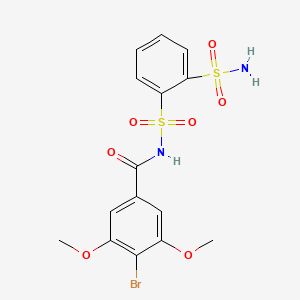
Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methoxy group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the tert-butoxycarbonyl (Boc) protected amino group. The methoxy group is then introduced through a methylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, various oxidizing agents for oxidation reactions, and different nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield the corresponding alcohols, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxy group and benzyl group also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate
- tert-Butyl 4-(hydroxymethyl)benzylcarbamate
Uniqueness
Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a Boc-protected amino group, a methoxy group, and a benzyl group. This unique structure provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C20H30N2O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
benzyl 4-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-19(2,3)27-17(23)21-15-20(25-4)10-12-22(13-11-20)18(24)26-14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,21,23) |
InChI Key |
SBDXLOXVJIGCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


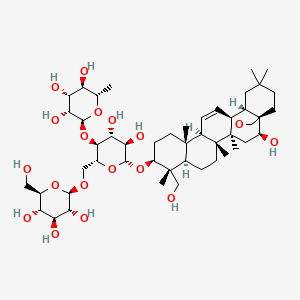
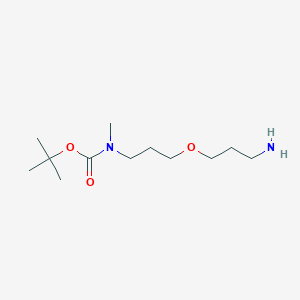

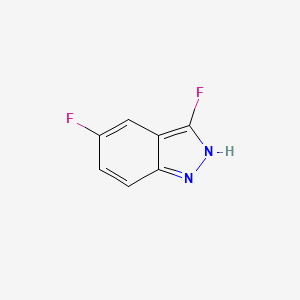
![Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B13928855.png)
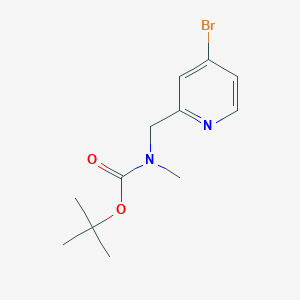
![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)

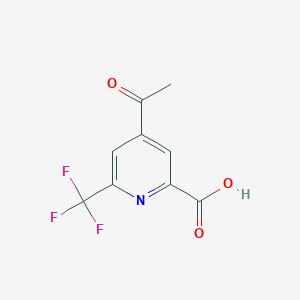
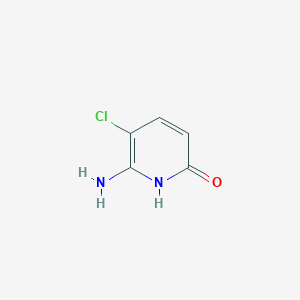
![N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)
